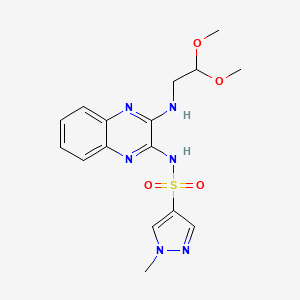

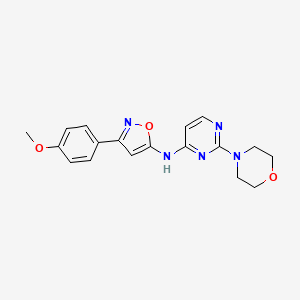

3-(4-Methoxyphenyl)-N-(2-morpholinopyrimidin-4-yl)isoxazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Methoxyphenyl)-N-(2-morpholinopyrimidin-4-yl)isoxazol-5-amine (MMPI-2) is a novel compound that has been studied for its potential use in a variety of scientific research applications. MMPI-2 is a synthetic molecule with a unique structure that has been found to possess a variety of biological activities. We will also provide an overview of potential future directions for research involving MMPI-2.

Aplicaciones Científicas De Investigación

- BO-264 as a TACC3 Inhibitor :

- BO-264 was identified as a novel TACC3 inhibitor through screening of an in-house compound collection .

- Mechanism: BO-264 induces spindle assembly checkpoint-dependent mitotic arrest, DNA damage, and apoptosis in cancer cells while sparing normal breast cells .

- In vivo studies show that oral administration of BO-264 impairs tumor growth in breast and colon cancer mouse models without major toxicity .

- BO-264 exhibits potent antiproliferative effects across diverse cancer types. Approximately 90% of cell lines in the NCI-60 panel have a GI50 value of less than 1 μmol/L .

Anticancer Activity

Broad-Spectrum Antiproliferative Activity

Prognostic Marker

Mecanismo De Acción

BO-264, also known as 3-(4-Methoxyphenyl)-N-(2-morpholin-4-ylpyrimidin-4-yl)-1,2-oxazol-5-amine or 3-(4-Methoxyphenyl)-N-(2-morpholinopyrimidin-4-yl)isoxazol-5-amine, is a novel compound with significant potential in cancer therapeutics .

Target of Action

BO-264 primarily targets the Transforming Acidic Coiled-Coil 3 (TACC3) protein . TACC3 is a microtubule-associated protein that plays critical roles in protecting microtubule stability and centrosome integrity . It is frequently upregulated in a broad spectrum of cancers, including breast cancer .

Mode of Action

BO-264 interacts directly with TACC3, as validated by several biochemical methods . It specifically blocks the function of the FGFR3-TACC3 fusion protein . This interaction leads to a spindle assembly checkpoint-dependent mitotic arrest, DNA damage, and apoptosis .

Biochemical Pathways

The inhibition of TACC3 by BO-264 affects the microtubule stability and centrosome integrity, leading to mitotic spindle defects and preventing proper mitotic progression . This results in DNA damage and apoptotic cell death .

Pharmacokinetics

The pharmacokinetics and pharmacodynamics properties of BO-264 are currently being tested . It has been observed that bo-264 is orally active and demonstrates superior antiproliferative activity in aggressive breast cancer subtypes .

Result of Action

BO-264 induces spindle assembly checkpoint-dependent mitotic arrest, DNA damage, and apoptosis . It significantly decreases centrosomal TACC3 during both mitosis and interphase . BO-264 has shown potent antiproliferative activity in the NCI-60 cell line panel compromising of nine different cancer types .

Action Environment

The action, efficacy, and stability of BO-264 are influenced by various environmental factors. For instance, it has been observed that BO-264 significantly inhibited the growth of cells harboring FGFR3–TACC3 fusion, an oncogenic driver in diverse malignancies . Furthermore, its oral administration significantly impaired tumor growth in immunocompromised and immunocompetent breast and colon cancer mouse models .

Propiedades

IUPAC Name |

3-(4-methoxyphenyl)-N-(2-morpholin-4-ylpyrimidin-4-yl)-1,2-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O3/c1-24-14-4-2-13(3-5-14)15-12-17(26-22-15)20-16-6-7-19-18(21-16)23-8-10-25-11-9-23/h2-7,12H,8-11H2,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRCGBYNVBFVRTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=C2)NC3=NC(=NC=C3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methoxyphenyl)-N-(2-morpholinopyrimidin-4-yl)isoxazol-5-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzylthio)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2993321.png)

![N-(3-chloro-4-methylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2993322.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2993323.png)

![2-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2993325.png)

![N-(3-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2993330.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide](/img/structure/B2993341.png)